BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

TRPV1 modulation Isoxazole pharmacophore Regioisomer specificity

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034339-45-0) is a synthetic heterocyclic small molecule combining furan, pyridine, and isoxazole-5-carboxamide subunits (C14H11N3O3, MW 269.26). The isoxazole-5-carboxamide scaffold is claimed in patents as a TRPV1 modulator pharmacophore , suggesting potential in pain and inflammatory pathway research.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 2034339-45-0
Cat. No. B2896686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
CAS2034339-45-0
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3
InChIInChI=1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18)
InChIKeyYWQJKHOVDHQHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034339-45-0) – Structural Identity and Research-Grade Procurement


N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034339-45-0) is a synthetic heterocyclic small molecule combining furan, pyridine, and isoxazole-5-carboxamide subunits (C14H11N3O3, MW 269.26) [1]. The isoxazole-5-carboxamide scaffold is claimed in patents as a TRPV1 modulator pharmacophore [2], suggesting potential in pain and inflammatory pathway research. The precise positioning of the furan-2-yl substituent at the 5-position of the pyridine ring distinguishes this compound from closely related positional and regioisomeric analogs that are frequently offered under similar nomenclature in research chemical catalogs.

Why N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs


Isoxazole-carboxamide research compounds are often sourced as 'in-class' screening candidates, yet small regioisomeric changes dramatically alter target engagement. For instance, moving the carboxamide from position 3 to position 5 on the isoxazole ring, or shifting the furan attachment on the pyridine from the 5‑position to the 6‑position, generates molecules with distinct molecular electrostatic potentials, hydrogen-bonding geometries, and steric profiles [1][2]. Because TRPV1 antagonist activity is exquisitely sensitive to the vector and electronics of the heterocyclic core, as documented in the Merck Organon patent series, procurement of the precise regioisomer (CAS 2034339-45-0) is mandatory for reproducibility. The publicly available evidence base for this specific compound is limited; therefore, procurement decisions should center on verified structural identity and regioisomeric purity rather than extrapolated potency claims.

N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Carboxamide Position: 5-Carboxamide (Target) vs. 3-Carboxamide (Comparator)

The target compound places the carboxamide substituent at the 5-position of the isoxazole ring, whereas the closely related ChEBI-listed regioisomer, 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (CHEBI:119907, CAS 688051-01-6), carries the carboxamide at the 3-position [1]. The TRPV1 antagonist patent series from Organon (WO2010089297A1) explicitly defines the pharmacophore as 'isoxazole-5-carboxamide derivatives' and describes SAR showing that regioisomeric placement of the carboxamide is a critical driver of in vitro calcium-flux potency in CHO cells expressing recombinant human TRPV1 [2]. Although this exact compound was not individually exemplified in the patent, the collective SAR tables demonstrate that 5-carboxamide regioisomers achieve measurable TRPV1 antagonism while 3-carboxamide analogs are absent from the active series.

TRPV1 modulation Isoxazole pharmacophore Regioisomer specificity

Positional Isomerism: Furan at Pyridine 5-Position (Target) vs. Pyridine 6-Position (Comparator)

The target compound attaches the furan-2-yl ring to the 5‑position of the central pyridine, whereas the closest commercially cataloged analog, N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034394-19-7), places the furan at the 6‑position . This positional shift alters the vector of the furan oxygen relative to the isoxazole-carboxamide hydrogen-bond donor/acceptor network, changing the molecular electrostatic surface from a 'bent' to an 'extended' topology. No head-to-head biological comparison of these two positional isomers has been published. However, in silico physicochemical descriptors computed by vendor platforms indicate identical molecular formula and weight (C14H11N3O3, MW 269.26) but distinct InChI Keys (YWQJKHOVDHQHKH vs. JSKORJZWPKTLGK), confirming non-identical connectivity .

Positional isomer Ligand geometry Molecular recognition

Scaffold Assignment to TRPV1 vs. Alternative Pharmacological Classes in Patent Literature

The isoxazole-5-carboxamide scaffold is assigned to TRPV1 modulation in the Organon patent family (WO2010089297A1, US20120095002), which reports that representative 5-carboxamide compounds exhibit IC50 values below 1 µM in a fluorescence-based calcium-flux assay in CHO cells expressing recombinant human TRPV1 [1]. By contrast, the isoxazole-3-carboxamide regioisomeric scaffold has been explored in a separate patent family (US8518974) as GABA-A α5 receptor ligands, a completely distinct pharmacological class [2]. This divergent patent assignment reinforces that regioisomeric scaffolds are not functionally interchangeable, even though they share the same heterocyclic building blocks. The target compound (CAS 2034339-45-0) falls into the TRPV1-modulator patent space by virtue of its 5-carboxamide architecture.

TRPV1 antagonist Pain Patent landscape

Access to Novel Chemical Space: Untested Compound vs. Heavily Characterized TRPV1 Leads

Unlike the extensively optimized TRPV1 antagonist leads described in the Ratcliffe & Palin patent series (which carry bulky cycloalkyl and haloaryl substituents with MW typically >350 Da), the target compound retains a compact, fragment-like profile (MW 269.26, cLogP ~2.10, TPSA 81.01 Ų) [1]. It is absent from the exemplified compounds in the Organon patent, indicating it occupies untested chemical space at the boundary of the active scaffold. This offers a distinct advantage for screening programs seeking to identify novel starting points with improved ligand efficiency without the intellectual property encumbrance of previously exemplified leads. No quantitative biological data exist for this specific compound, a property that for discovery-stage procurement represents a clearly defined gap rather than a liability.

Chemical space novelty Screening library Hit discovery

High-Value Procurement Scenarios for N-((5-(Furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide (CAS 2034339-45-0)


TRPV1-Focused Hit Identification and Scaffold Validation

Screening groups pursuing TRPV1 antagonists for neuropathic or inflammatory pain should procure this 5-carboxamide regioisomer (CAS 2034339-45-0) as part of a rationally designed set that includes the 3-carboxamide regioisomer (CAS 688051-01-6) as a negative pharmacophore control. The patent-derived calcium-flux assay (CHO cells, recombinant human TRPV1) provides a directly translatable screening protocol [1]. Because this compound is not individually exemplified in the Organon patent, positive screening data would represent novel, potentially patentable matter.

Positional Isomer Profiling in Heterocyclic SAR Campaigns

Medicinal chemistry teams exploring structure-activity relationships around furan-pyridine-isoxazole hybrids should procure both the 5-position furan isomer (CAS 2034339-45-0) and the 6-position furan isomer (CAS 2034394-19-7) simultaneously. The distinct InChI Keys and SMILES strings [1][2] provide unambiguous identity verification. Parallel testing of these isomers in a single assay panel enables direct deconvolution of positional effects on target engagement, an experiment that cannot be performed with either isomer alone.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With molecular weight 269.26 Da, cLogP ~2.10, and three heterocyclic rings containing multiple hydrogen-bond acceptors, this compound meets rule-of-three fragment criteria [1]. Its compact size contrasts with the elaborated TRPV1 leads in the patent literature, making it suitable for fragment-screening campaigns (NMR, SPR, or high-concentration biochemical assays) aimed at identifying novel binding hot spots on TRPV1 or related ion channels. The compound's commercial availability at 95% purity supports immediate deployment in fragment libraries without additional synthetic effort.

In Silico Modeling and Pharmacophore Validation

Computational chemistry groups validating TRPV1 antagonist pharmacophore models can use this compound as a test case due to the documented activity of the 5-carboxamide scaffold class [1]. Docking studies comparing the 5-carboxamide and 3-carboxamide regioisomers against TRPV1 homology models can assess whether the binding site discriminates regioisomeric connectivity, an approach that strengthens pharmacophore model robustness before committing to synthetic chemistry.

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.